Cas no 1949816-04-9 (methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate)

methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- F1967-2621
- AKOS026679548
- 1949816-04-9
- methyl 6-morpholin-4-ylpyrimidine-4-carboxylate
- 4-Pyrimidinecarboxylic acid, 6-(4-morpholinyl)-, methyl ester
- methyl 6-morpholinopyrimidine-4-carboxylate
- DTXSID901182876
- methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate
-
- インチ: 1S/C10H13N3O3/c1-15-10(14)8-6-9(12-7-11-8)13-2-4-16-5-3-13/h6-7H,2-5H2,1H3
- InChIKey: MOJUBNLMEZLLBX-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C2C=C(C(=O)OC)N=CN=2)CC1
計算された属性
- せいみつぶんしりょう: 223.09569129g/mol
- どういたいしつりょう: 223.09569129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 64.6Ų
methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-2621-2.5g |
methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate |
1949816-04-9 | 95%+ | 2.5g |
$1292.0 | 2023-09-06 | |
Life Chemicals | F1967-2621-0.5g |
methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate |
1949816-04-9 | 95%+ | 0.5g |
$613.0 | 2023-09-06 | |
TRC | M295331-1g |
methyl 6-morpholinopyrimidine-4-carboxylate |
1949816-04-9 | 1g |
$ 930.00 | 2022-06-04 | ||
TRC | M295331-100mg |
methyl 6-morpholinopyrimidine-4-carboxylate |
1949816-04-9 | 100mg |
$ 160.00 | 2022-06-04 | ||
Life Chemicals | F1967-2621-1g |
methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate |
1949816-04-9 | 95%+ | 1g |
$646.0 | 2023-09-06 | |
Life Chemicals | F1967-2621-5g |
methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate |
1949816-04-9 | 95%+ | 5g |
$1938.0 | 2023-09-06 | |
Life Chemicals | F1967-2621-10g |
methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate |
1949816-04-9 | 95%+ | 10g |
$2713.0 | 2023-09-06 | |
Life Chemicals | F1967-2621-0.25g |
methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate |
1949816-04-9 | 95%+ | 0.25g |
$582.0 | 2023-09-06 | |
TRC | M295331-500mg |
methyl 6-morpholinopyrimidine-4-carboxylate |
1949816-04-9 | 500mg |
$ 590.00 | 2022-06-04 |
methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate 関連文献
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylateに関する追加情報
Methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate (CAS No. 1949816-04-9): A Comprehensive Overview
Methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate (CAS No. 1949816-04-9) is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug discovery and development. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential in modulating various biological pathways. The morpholin-4-yl moiety, a key feature of this molecule, contributes to its pharmacological properties, making it a valuable scaffold for designing novel therapeutic agents.
The chemical structure of methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate consists of a pyrimidine core substituted with a carboxylate group at the 4-position and a morpholine ring at the 6-position. This arrangement not only enhances the compound's solubility and bioavailability but also allows for interactions with specific biological targets. The pyrimidine ring is a common pharmacophore in medicinal chemistry, frequently found in nucleoside analogs and kinase inhibitors. The presence of the morpholine group further enriches its pharmacological profile, enabling it to engage with a wide range of enzymes and receptors.
In recent years, significant advancements have been made in understanding the role of methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate in therapeutic applications. Research has highlighted its potential as an intermediate in the synthesis of small-molecule inhibitors targeting various diseases. For instance, studies have demonstrated its efficacy in inhibiting kinases associated with cancer cell proliferation. The morpholine substituent plays a crucial role in modulating the binding affinity and selectivity of these inhibitors, making them more effective in disrupting aberrant signaling pathways.
The compound's structural features also make it suitable for developing treatments against infectious diseases. Recent studies have explored its activity against bacterial and viral pathogens, showcasing its ability to interfere with essential metabolic processes. The carboxylate group at the 4-position of the pyrimidine ring provides a site for further functionalization, allowing chemists to tailor the molecule for specific biological activities. This flexibility has led to the development of novel derivatives with enhanced potency and reduced toxicity.
Another area where methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate has shown promise is in the treatment of neurological disorders. Its ability to cross the blood-brain barrier and interact with central nervous system receptors has been investigated in preclinical studies. Researchers have found that derivatives of this compound exhibit neuroprotective effects, making them potential candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The morpholine group's ability to stabilize protein conformations and modulate neurotransmitter release further underscores its therapeutic potential.
The synthesis of methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this compound efficiently.
Quality control and analytical techniques play a crucial role in ensuring the consistency and reliability of methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly used to confirm the identity and purity of the compound. These analytical methods provide detailed information about the molecular structure and chemical properties, which are essential for regulatory compliance and therapeutic efficacy.
The future prospects of methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate are promising, with ongoing research aimed at expanding its therapeutic applications. Innovations in computational chemistry and artificial intelligence are being leveraged to accelerate drug discovery efforts, identifying new derivatives with improved pharmacological profiles. Collaborative efforts between academic institutions and pharmaceutical companies are fostering advancements that could lead to novel treatments for unmet medical needs.
In conclusion, methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate (CAS No. 1949816-04-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, coupled with its diverse biological activities, make it a valuable tool for designing innovative therapeutic agents. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in addressing various health challenges worldwide.
1949816-04-9 (methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate) 関連製品
- 1805671-49-1(3-Chloromethyl-5-methylisonicotinaldehyde)
- 1281303-65-8(2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole)
- 922967-19-9(methyl 4-(1,3-benzothiazol-5-yl)carbamoylbenzoate)
- 1523257-46-6((3,7-dimethyl-1-benzofuran-2-yl)methyl(methyl)amine)
- 1251617-59-0(6-({(4-methoxyphenyl)methylcarbamoyl}methyl)-7-oxo-6H,7H-1,2thiazolo4,5-dpyrimidine-3-carboxamide)
- 113421-97-9(4-Chloro-3-(trifluoromethoxy)nitrobenzene)
- 771581-77-2(Methyl 2-(2-Aminoethyl)benzoate)
- 2138393-17-4(4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde)
- 1420867-25-9(Tert-butyl 4-((4-bromophenyl)methylsulfonamido)piperidine-1-carboxylate)
- 2228748-82-9(3,3-difluoro-1-5-(trifluoromethyl)thiophen-2-ylcyclobutan-1-amine)